molecular formula C15H13FO4S B2408718 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene CAS No. 2411252-52-1

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene

Cat. No.: B2408718
CAS No.: 2411252-52-1
M. Wt: 308.32
InChI Key: ZJVYKHDYAUVNEK-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorosulfonyloxy group and a phenylpropanoyl group attached to a benzene ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production. The use of advanced purification techniques is also crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can lead to the formation of sulfonic acids or other oxidized products.

Scientific Research Applications

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene has a wide range of scientific research applications, including:

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.

    Chemical Biology: It is employed in the study of biological systems and the development of new biochemical tools.

    Drug Discovery: The unique structure of the compound makes it a valuable candidate for the development of new pharmaceuticals.

    Materials Science: It is used in the design and synthesis of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene include other sulfonyl fluorides and fluorosulfonyloxy derivatives . These compounds share similar structural features and reactivity patterns.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar molecules.

Properties

IUPAC Name

1-fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4S/c16-21(18,19)20-15-9-5-4-8-13(15)14(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVYKHDYAUVNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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